2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride
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Overview
Description
2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride is a chemical compound with the molecular formula C3Cl2F4O. It is a colorless liquid that is highly reactive and is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other functional materials .
Preparation Methods
The synthesis of 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride can be achieved through several routes. One common method involves the fluorination of 1,1,1,2,3-pentachloropropane or the chlorination of 2,3,3,3-tetrafluoropropene . Industrial production often employs gas-phase continuous processes due to their efficiency and scalability .
Chemical Reactions Analysis
2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom, forming different derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-chloro-2,3,3,3-tetrafluoropropanoic acid.
Reduction: It can be reduced to form 2-chloro-2,3,3,3-tetrafluoropropanol.
Common reagents used in these reactions include water, alcohols, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals and other functional materials
Mechanism of Action
The mechanism of action of 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride involves its high reactivity due to the presence of both chlorine and fluorine atoms. These atoms make the compound highly electrophilic, allowing it to readily react with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride can be compared with similar compounds such as:
2-Chloro-3,3,3-trifluoropropene: Used in similar applications but has different reactivity due to the absence of the carbonyl group.
2-Chloro-1,1,1,2-tetrafluoropropane: Another related compound with different industrial applications
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which impart distinct reactivity and make it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2-chloro-2,3,3,3-tetrafluoropropanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2F4O/c4-1(10)2(5,6)3(7,8)9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNATUTDSNCSLAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382117 |
Source
|
Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6066-46-2 |
Source
|
Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6066-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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